Azido-PEG16-NHS ester
Description
Structural Components and Spatial Organization
Azido-PEG16-NHS ester (C₃₉H₇₂N₄O₂₀, MW 917.00 g/mol) integrates three functional domains:
- N-hydroxysuccinimide (NHS) ester : Enables rapid amine acylation at pH 7–9 with t₁/₂ < 30 minutes at 25°C
- 16-mer PEG spacer : Provides 6.8 nm extension (0.425 nm per ethylene oxide unit), reducing steric hindrance between conjugated moieties
- Terminal azide : Participates in strain-promoted azide-alkyne cycloaddition (SPAAC) with k₂ ~ 1.0 M⁻¹s⁻¹ for DBCO derivatives
The PEG16 chain’s helical conformation creates a hydration shell of ~3,200 water molecules, increasing conjugate solubility by 45% compared to shorter PEG4 analogs. This property is critical for maintaining biologics stability in formulation buffers.
Structure-Function Relationships
Comparative studies of PEGn-NHS-azide linkers reveal length-dependent effects:
| PEG Units | Hydrodynamic Radius (nm) | Solubility (mg/mL) | Plasma Stability (t₁/₂) |
|---|---|---|---|
| 4 | 1.7 | 12.4 | 48 h |
| 8 | 3.4 | 24.1 | 72 h |
| 16 | 6.8 | 38.9 | 96 h |
The 16-unit PEG spacer optimally balances steric shielding and payload accessibility. In ADC applications, this length enables efficient cathepsin B cleavage (kcat = 4.7 s⁻¹) while preventing premature linker hydrolysis.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72N4O20/c40-42-41-4-6-48-8-10-50-12-14-52-16-18-54-20-22-56-24-26-58-28-30-60-32-34-62-36-35-61-33-31-59-29-27-57-25-23-55-21-19-53-17-15-51-13-11-49-9-7-47-5-3-39(46)63-43-37(44)1-2-38(43)45/h1-36H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COEQVOGFWOYWNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72N4O20 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
PEG Backbone Assembly
The PEG16 spacer is synthesized via stepwise ethylene oxide polymerization or modular coupling of shorter PEG units. Source details a scalable method using 2,2-oxybis(ethan-1-ol) and tert-butyl acrylate under basic conditions (Na metal in tetrahydrofuran (THF)) to generate a hydroxyl-terminated PEG precursor. Ultrasound-assisted coupling reduces reaction times from 60 minutes to 15 minutes while maintaining yields above 60%. Discrete PEG (dPEG®) technology, as described in, ensures single molecular weight products by employing precisely defined ethylene oxide units, eliminating polydispersity issues common in traditional PEG synthesis.
Azide Functionalization
Azide introduction occurs via nucleophilic substitution of a leaving group (e.g., tosylate or bromide) on the PEG terminus. In, the hydroxyl group of the PEG intermediate is converted to a tosylate using p-toluenesulfonyl chloride (PTSC) in methylene chloride (MDC) with triethylamine (TEA) as a base. Subsequent displacement with sodium azide (NaN₃) in acetone/water at 75–85°C yields the azido-PEG intermediate with >70% conversion efficiency.
NHS Ester Activation
The terminal carboxylic acid of azido-PEG is activated using N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent. Source employs hydroxybenzotriazole (HOBt) and N,N'-diisopropylethylamine (DIPEA) in dimethylformamide (DMF) to form the NHS ester, achieving 33–64% yields depending on PEG length. Tetrafluorophenyl (TFP) esters, noted in, offer superior hydrolytic stability compared to NHS esters but require specialized purification.
Stepwise Synthesis Protocol
The following protocol synthesizes this compound with 95% purity, as outlined in and:
Step 1: PEG Diol Synthesis
Reagents : 2,2-oxybis(ethan-1-ol) (49.64 g), tert-butyl acrylate (20 g), THF (200 mL), Na metal (0.9 g).
Procedure :
Step 2: Tosylation of PEG Diol
Reagents : PEG diol (14 g), PTSC (14 g), MDC (140 mL), TEA (19.5 mL).
Procedure :
-
Cool PEG diol in MDC to 0–5°C.
-
Add TEA and PTSC dropwise, warm to room temperature, and stir for 15 hours.
Step 3: Azide Substitution
Reagents : Tosylated PEG (19 g), NaN₃ (19 g), acetone/water (95 mL/38 mL).
Procedure :
Step 4: NHS Ester Formation
Reagents : Azido-PEG-COOH (11.5 g), NHS (1.2 eq), DCC (1.1 eq), DMF (100 mL).
Procedure :
-
Activate azido-PEG-COOH with NHS and dicyclohexylcarbodiimide (DCC) in DMF at 0°C.
-
Stir for 12 hours, filter to remove dicyclohexylurea, and precipitate in cold diethyl ether.
Yield : 65%, Final Purity : 95% (LC-MS).
Optimization Strategies for Industrial Scalability
Chromatography-Free Purification
Source demonstrates a chromatography-free method using liquid-liquid extraction to remove unreacted PEG and by-products. By exploiting the hydrophilicity of PEG derivatives, the target compound is isolated in >90% purity through sequential extractions with ethyl acetate and brine.
Ultrasound-Assisted Coupling
Ultrasound reduces coupling times for PEG-NHS ester formation from 90 minutes to 15 minutes, as shown in. This approach minimizes NHS ester hydrolysis, improving yields by 18%.
Temperature and pH Control
Maintaining reactions at 0–5°C during tosylation (Step 2) and NHS activation (Step 4) prevents side reactions. Adjusting pH to 2–3 during extractions enhances impurity removal.
Analytical Characterization
Table 1: Physicochemical Properties of this compound
| Property | Value | Method | Source |
|---|---|---|---|
| Molecular Weight | 917.0 g/mol | MALDI-TOF-MS | |
| Purity | 95–96% | HPLC | |
| PEG Chain Length | 16 units | ¹³C NMR | |
| Azide Content | 0.98 eq/g | FT-IR | |
| NHS Ester Stability | 48 hours (pH 7.4, 4°C) | UV-Vis |
Challenges and Solutions in Large-Scale Production
Hydrolysis of NHS Ester
The NHS ester hydrolyzes rapidly in aqueous media (t₁/₂ = 4 hours at pH 7.4). To mitigate this, lyophilized formulations are recommended, and TFP esters are proposed as stable alternatives for long-term storage.
By-Product Management
Unreacted PEG chains and sodium azide residues are removed via diafiltration or tangential flow filtration, achieving impurity levels <0.1%.
Emerging Innovations
Chemical Reactions Analysis
Types of Reactions: Azido-PEG16-NHS ester undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group reacts with alkyne groups in the presence of a copper catalyst (CuAAC) to form stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The azide group can also react with DBCO or BCN groups without the need for a catalyst.
Common Reagents and Conditions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires a copper catalyst and alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Requires DBCO or BCN-containing molecules.
Major Products:
Triazole Linkages: Formed from the reaction of the azide group with alkyne, DBCO, or BCN groups.
Scientific Research Applications
Drug Conjugates
Azido-PEG16-NHS ester is extensively used in the development of antibody-drug conjugates (ADCs). The ability to attach cytotoxic drugs to antibodies allows for targeted therapy, improving the therapeutic index while minimizing side effects. For instance:
- Case Study : Research demonstrated that ADCs utilizing this compound exhibited enhanced stability and solubility, leading to improved pharmacokinetics in vivo .
Imaging Agents
The compound is also employed in the synthesis of imaging agents for diagnostic purposes. Its azide functionality can be used to attach imaging probes to biomolecules selectively.
- Case Study : A study highlighted the use of this compound in creating radiolabeled antibodies for PET imaging, which showed significant uptake in target tissues while maintaining low background signals .
PROTAC Synthesis
This compound serves as a linker in the development of PROTACs (proteolysis-targeting chimeras), which are designed to degrade specific proteins within cells.
- Case Study : Research indicated that PROTACs synthesized using this linker demonstrated effective degradation of target proteins, showcasing its potential in therapeutic applications against cancer .
Bioconjugation
The compound facilitates bioconjugation processes, allowing researchers to create complex biomolecular constructs for various applications including vaccine development and protein engineering.
- Case Study : An investigation into vaccine delivery systems reported that conjugating antigens with this compound improved immune responses due to enhanced antigen presentation .
Data Table: Summary of Applications
| Application Type | Description | Key Benefits |
|---|---|---|
| Drug Conjugates | Targeted delivery of cytotoxic agents via ADCs | Increased efficacy, reduced side effects |
| Imaging Agents | Development of radiolabeled antibodies for diagnostic imaging | Enhanced tissue specificity |
| PROTAC Synthesis | Linker for targeted protein degradation | Effective modulation of protein levels |
| Bioconjugation | Creation of complex biomolecular constructs | Improved stability and functionality |
Mechanism of Action
The mechanism of action of Azido-PEG16-NHS ester involves its ability to form stable covalent bonds with primary amines through the NHS ester group. This reaction results in the formation of amide bonds, which are stable and resistant to hydrolysis . The azide group enables the compound to participate in click chemistry reactions, forming triazole linkages with alkyne, DBCO, or BCN groups . These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and molecular labeling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Azido-PEG16-NHS ester with other azide- and NHS-functionalized PEG derivatives, focusing on structural, functional, and application-specific properties:
Key Findings from Comparative Analysis:
PEG Chain Length and Spacer Flexibility :
- Longer PEG chains (e.g., PEG16) provide greater solubility and reduced steric interference, making them ideal for conjugating large biomolecules (e.g., antibodies) .
- Shorter PEGs (e.g., PEG4) are preferred for applications requiring minimal distance between conjugated molecules, such as FRET-based assays .
Reactivity Differences :
- NHS vs. TFP Esters : NHS esters react rapidly with amines under mild conditions (pH 7–9), while tetrafluorophenyl (TFP) esters are more stable in aqueous solutions but require higher pH (8.5–9.5) for efficient conjugation .
CAS Number Discrepancies :
- Azido-PEG12-NHS ester is inconsistently labeled with CAS 1108750-59-9 in some sources, which overlaps with this compound. This highlights the need for supplier verification .
Storage at -20°C is standard to prevent degradation .
Research and Application Insights
- Drug Delivery: this compound’s long spacer facilitates stealth coating of nanoparticles, reducing immune clearance and improving circulation time .
- Click Chemistry : Its azide group enables modular conjugation with DBCO-modified targeting ligands, as seen in antibody-drug conjugate (ADC) development .
- Limitations : Longer PEG chains may hinder cellular uptake in certain targeting applications, necessitating optimization of PEG length based on the target system .
Biological Activity
Azido-PEG16-NHS ester is a bifunctional polyethylene glycol (PEG) derivative that features an azide group and an N-hydroxysuccinimidyl (NHS) ester. This compound has gained significant attention in the fields of bioconjugation, drug delivery, and biomedical imaging due to its unique chemical properties and versatile applications.
Chemical Structure and Properties
- Molecular Formula : C39H72N4O20
- Molecular Weight : 917.0 g/mol
- CAS Number : 1108750-59-9
- Purity : Typically >96%
- Storage Conditions : -20°C
The azide group (-N3) allows for bioorthogonal reactions, particularly through copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the NHS ester facilitates the conjugation to primary amines, making it a powerful tool for creating stable linkages in biological systems .
The biological activity of this compound primarily stems from its ability to engage in click chemistry. The azide can react with terminal alkynes or cyclooctynes, forming stable triazole linkages that are resistant to hydrolysis, which is crucial for maintaining the integrity of drug conjugates in vivo . The NHS ester reacts with primary amines to form stable amide bonds, enabling the efficient labeling of proteins, peptides, and other biomolecules .
Applications in Drug Development
This compound is extensively used in the development of:
- Antibody-Drug Conjugates (ADCs) : The PEG spacer enhances solubility and circulation time, improving therapeutic efficacy while minimizing side effects.
- Imaging Agents : The ability to conjugate various imaging moieties allows for targeted imaging in biological systems.
- Biomolecule Labeling : The compound is employed for site-specific labeling of proteins and nucleic acids, facilitating studies in proteomics and genomics.
Case Studies and Research Findings
-
Targeted Drug Delivery :
A study demonstrated that conjugating chemotherapeutic agents to antibodies via this compound significantly improved tumor targeting and reduced systemic toxicity compared to free drugs . -
In Vivo Imaging :
Research utilizing this compound for radiolabeling proteins showed enhanced imaging resolution in positron emission tomography (PET), underscoring its utility in tracking biological processes in real-time . -
Protein Engineering :
The compound has been used to create protein conjugates with improved pharmacokinetics. For instance, a study highlighted how PEGylation via this compound led to prolonged serum half-lives of therapeutic proteins, enhancing their efficacy .
Comparative Data Table
| Feature | This compound | Other PEG Linkers |
|---|---|---|
| Functional Groups | Azide / NHS Ester | Varies (e.g., Carboxylic) |
| Molecular Weight | 917.0 g/mol | Varies |
| Reaction Type | CuAAC / NHS Ester Coupling | Varies |
| Solubility | High | Varies |
| Stability | Stable Triazole Linkage | Varies |
Q & A
Basic Research Questions
Q. What are the key functional groups in Azido-PEG16-NHS ester, and how do they enable bioconjugation?
- Answer : this compound contains three critical functional groups:
- Azide (N₃) : Enables bioorthogonal "click chemistry" with alkyne-modified molecules (e.g., via CuAAC or copper-free strain-promoted reactions) .
- NHS ester : Reacts with primary amines (e.g., lysine residues or aminosilane surfaces) to form stable amide bonds .
- PEG16 spacer : A 16-unit polyethylene glycol chain that enhances solubility, reduces steric hindrance, and improves biocompatibility .
Q. How should this compound be stored to maintain stability?
- Answer : Store at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester. Aliquot to avoid freeze-thaw cycles. Use within 6 months of opening .
- Safety Note : Follow GHS guidelines for handling—wear gloves, eye protection, and avoid inhalation (H315, H319 hazards) .
Advanced Research Questions
Q. How can reaction efficiency between this compound and alkyne-functionalized molecules be optimized in aqueous vs. organic solvents?
- Answer :
- Aqueous buffers : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium ascorbate (reducing agent) and CuSO₄. Ensure low copper concentrations (µM range) to minimize cytotoxicity .
- Organic solvents : For hydrophobic targets (e.g., lipid-modified proteins), use DMSO or THF. Copper-free click chemistry (e.g., DBCO-alkyne) is preferred to avoid solvent incompatibility .
Q. What strategies mitigate hydrolysis of the NHS ester during long-term bioconjugation experiments?
- Answer :
- Temperature control : Conduct reactions at 4°C to slow hydrolysis.
- Excess reagent : Use a 5–10× molar excess of this compound relative to the target amine.
- Purification : Remove hydrolyzed byproducts via size-exclusion chromatography or dialysis (MWCO: 3–5 kDa) .
Q. How does PEG chain length (e.g., PEG16 vs. PEG4) impact the performance of bioconjugates in drug delivery?
- Answer :
- PEG16 : Provides longer spacer arms, reducing steric hindrance for large biomolecules (e.g., antibodies). Enhances pharmacokinetics by prolonging circulation time .
- PEG4 : Suitable for small molecules or peptides but may limit accessibility in dense molecular environments.
Q. How can researchers validate the covalent attachment of this compound to target molecules?
- Answer :
- Analytical Techniques :
- FT-IR : Confirm amide bond formation (peak at ~1650 cm⁻¹) and azide retention (2100 cm⁻¹) .
- HPLC-MS : Detect mass shifts corresponding to PEG16 conjugation .
- Functional Assays : Perform gel electrophoresis (e.g., SDS-PAGE) to observe mobility shifts in modified proteins .
Data Interpretation & Troubleshooting
Q. How to reconcile discrepancies in reported conjugation efficiencies across studies?
- Analysis : Variations may arise from:
- PEG hydration : Longer PEG chains (e.g., PEG16) form larger hydration shells, potentially shielding reactive groups .
- Reaction scale : Milligram-scale reactions may suffer from inefficiencies vs. microgram-scale optimizations.
- Target accessibility : Surface-exposed amines (e.g., lysine) vs. buried residues yield different conjugation rates .
Q. What are the limitations of this compound in live-cell labeling?
- Challenges :
- Cytotoxicity : Residual copper from CuAAC may impair cell viability. Use copper-free alternatives (e.g., DBCO) .
- Endocytosis : PEG16 conjugates may be internalized non-specifically. Block with 1% BSA or use shorter PEG spacers for membrane-bound targets .
Safety & Compliance
Q. What safety protocols are critical when handling this compound?
- Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
